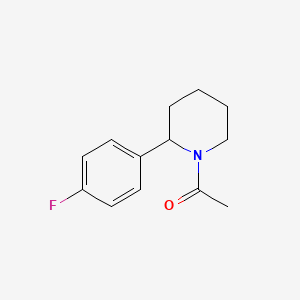
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンは、ピペリジン誘導体のクラスに属する化学化合物です。これは、エタノン部分に結合したピペリジン環に付加されたフルオロフェニル基の存在によって特徴付けられます。
準備方法
合成経路および反応条件
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンの合成は、通常、適切な触媒の存在下で、4-フルオロベンズアルデヒドとピペリジンを反応させることから始まります。反応は、中間体シッフ塩基の形成を経て進行し、その後還元されて目的の生成物を生成します。このプロセスで使用される一般的な還元剤には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが含まれます。
工業生産方法
工業規模では、1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンの生産には、効率的な混合と反応制御を確保するために、連続フロー反応器を使用する場合があります。自動化システムを使用することで、反応パラメータを正確に制御でき、最終生成物の収率と純度が向上します。
化学反応の分析
反応の種類
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応では、エタノン基をアルコールに変換できます。
置換: フルオロフェニル基は求核置換反応を起こし、さまざまな誘導体を形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、フルオロフェニル置換アルコール、ケトン、およびさまざまな置換誘導体があります。
科学的研究の応用
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンは、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における新しい医薬品の開発における可能性のある用途について調査されています。
産業: さまざまな化学製品や材料の生産に使用されています。
作用機序
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンの作用機序は、体内の特定の分子標的との相互作用を伴います。フルオロフェニル基は、化合物の特定の受容体への結合能力を高め、ピペリジン環は構造的安定性を提供します。この組み合わせにより、化合物はさまざまな生物学的経路を調節し、観察される効果をもたらします。
類似化合物の比較
類似化合物
- 1-(2-(4-クロロフェニル)ピペリジン-1-イル)エタノン
- 1-(2-(4-ブロモフェニル)ピペリジン-1-イル)エタノン
- 1-(2-(4-メチルフェニル)ピペリジン-1-イル)エタノン
独自性
1-(2-(4-フルオロフェニル)ピペリジン-1-イル)エタノンは、フッ素原子の存在により、化学的および生物学的特性に大きな影響を与えます。フッ素原子は、化合物の親油性と代謝安定性を高め、薬剤開発のための貴重な候補となっています。
類似化合物との比較
Similar Compounds
- 1-(2-(4-Chlorophenyl)piperidin-1-yl)ethanone
- 1-(2-(4-Bromophenyl)piperidin-1-yl)ethanone
- 1-(2-(4-Methylphenyl)piperidin-1-yl)ethanone
Uniqueness
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
生物活性
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is C13H16FN. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often engage with sigma receptors, which are implicated in several neurobiological processes. The mechanism involves:
- Binding Affinity : The compound shows significant binding affinity to sigma receptors, which are involved in modulating neurotransmitter release and neuronal excitability.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions like chronic pain or neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Sigma Receptor Binding | 0.5 - 5.0 | Sigma Receptor 1 | |
| Enzymatic Inhibition | 10 - 30 | Tyrosinase | |
| Anti-inflammatory Activity | 15 - 25 | COX Enzyme |
Case Studies
Recent investigations have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases. The mechanism was linked to reduced apoptosis and enhanced neuronal survival through sigma receptor modulation .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory properties of related compounds, indicating that similar piperidine derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a promising application for inflammatory diseases .
- Cancer Research : Preliminary data indicate that modifications to the piperidine structure can enhance anti-cancer activity, particularly against breast cancer cell lines by inhibiting PARP enzymes involved in DNA repair mechanisms .
特性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC名 |
1-[2-(4-fluorophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H16FNO/c1-10(16)15-9-3-2-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9H2,1H3 |
InChIキー |
HGEFIHGYXSPZKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















